Mexiletine hydrochloride is a Class IB antiarrhythmic agent with a pharmacological profile similar to that of lidocaine. It is known for its efficacy in treating ventricular arrhythmias and has been used both orally and intravenously. Mexiletine has been shown to block the rapid inward sodium current responsible for phase 0 of the action potential, which is crucial in the propagation of electrical signals in the heart. Its pharmacokinetics reveal rapid absorption and extensive tissue distribution, with the liver being the primary site of metabolism. The drug's elimination half-life ranges from 9 to 12 hours, and it is predominantly excreted through hepatic metabolism, with a small percentage unchanged in the urine127.
Mexiletine exerts its antiarrhythmic effects by blocking voltage-gated sodium channels, particularly affecting the phase 0 maximal rate of depolarization (Vmax) through fast sodium channel blockade. This action results in a marked rate dependence of Vmax depression, which may explain the drug's lack of effect on normal conduction and its efficacy against ventricular tachyarrhythmias. Mexiletine significantly decreases the relative refractory period in His-Purkinje fibers without altering the sinus rate or atrioventricular and His-Purkinje conduction times. It may also shorten the action potential duration and has been observed to suppress both early and delayed afterdepolarizations induced by ouabain, which are associated with abnormal automaticity1810.
Mexiletine is primarily used to treat ventricular arrhythmias, showing effectiveness in suppressing ventricular ectopy in the acute phase of myocardial infarction and chronic ventricular ectopy in stable outpatients. It has been found to be comparable in efficacy to other antiarrhythmic drugs like quinidine, procainamide, and disopyramide. Mexiletine's efficacy may be enhanced when combined with other antiarrhythmic agents such as propranolol, quinidine, or amiodarone. Despite its benefits, mexiletine can have adverse reactions, particularly gastrointestinal and central nervous system side effects, which limit its use in about 20% of patients257.
Mexiletine has been appointed as an orphan drug for myotonic syndromes due to its potent use-dependent blockade of skeletal muscle sodium channels (NaV1.4). It has been shown to have a therapeutic potential in myopathies where alteration of excitation-contraction coupling is accompanied by oxidative stress. Mexiletine and its derivatives have been evaluated for their ability to block native NaV1.4 and protect against oxidative-stress injury in myoblasts, suggesting a dual action as sodium channel blockers and antioxidant compounds346.
Beyond its cardiac applications, mexiletine has been found effective for treating myotonia and neuropathic pain. Its metabolites have been studied for their pharmacodynamic properties, although there is limited information on their efficacy. The drug's ability to modulate sodium channels in nerve and muscle tissues contributes to its therapeutic effects in these conditions9.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 1246815-51-9
CAS No.: 560-53-2